molecular formula C10H7N3 B179061 2-(Anilinomethylene)malononitrile CAS No. 1202-48-8

2-(Anilinomethylene)malononitrile

Cat. No. B179061
CAS RN: 1202-48-8
M. Wt: 169.18 g/mol
InChI Key: JZXXIAZJSDBFPQ-UHFFFAOYSA-N
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Description

2-(Anilinomethylene)malononitrile is a synthetic organic compound with the molecular formula C10H7N3 . It has a molecular weight of 169.18 g/mol . It is used as a reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors .


Synthesis Analysis

The synthesis of 2-(Anilinomethylene)malononitrile involves various chemical reactions. For instance, it can be synthesized through the direct transformation of benzylidenemalononitriles and malononitrile into 1,1,2,2-tetracyanocyclopropanes . Other methods include the reaction of malononitrile with salicylaldehyde under solvent and catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of 2-(Anilinomethylene)malononitrile is characterized by the presence of a phenyl group (C6H5-) attached to a malononitrile group through a methylene bridge . The InChI string representation of the molecule is InChI=1S/C10H7N3/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8,13H .


Chemical Reactions Analysis

2-(Anilinomethylene)malononitrile participates in various chemical reactions. For example, it can undergo a [3 + 2] cycloaddition reaction with ethynylethylene carbonates, enabled by organo/metal cooperative catalysis .


Physical And Chemical Properties Analysis

2-(Anilinomethylene)malononitrile has a predicted density of 1.220±0.06 g/cm3 . Its melting point is approximately 245 °C, and its boiling point is predicted to be around 300.6±42.0 °C . The pKa value is predicted to be -2.77±0.70 .

Safety And Hazards

While specific safety and hazard information for 2-(Anilinomethylene)malononitrile was not found, malononitrile, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(anilinomethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXXIAZJSDBFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313017
Record name 2-(anilinomethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Anilinomethylene)malononitrile

CAS RN

1202-48-8
Record name NSC265544
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(anilinomethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ANILINOMETHYLENE)-MALONONITRILE
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